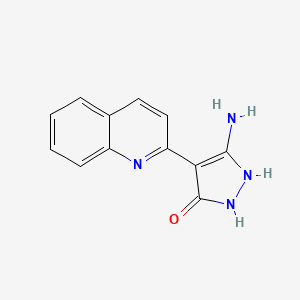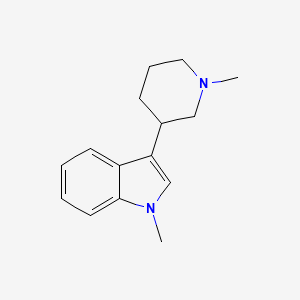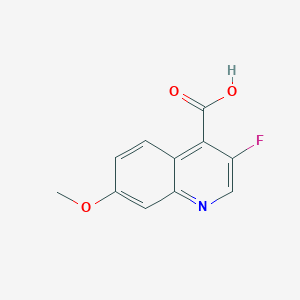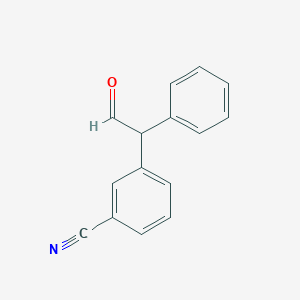
5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-(quinolin-2-il)-1H-pirazol-3(2H)-ona: es un compuesto heterocíclico que presenta tanto grupos quinolina como pirazolona. Los compuestos que contienen estas estructuras a menudo son de interés debido a sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Amino-4-(quinolin-2-il)-1H-pirazol-3(2H)-ona generalmente implica la condensación de un derivado de quinolina con una hidrazina adecuada y una dicetona. Las condiciones de reacción a menudo incluyen:
Solvente: Etanol o metanol
Catalizador: Catalizadores ácidos o básicos como el ácido clorhídrico o el hidróxido de sodio
Temperatura: Condiciones de reflujo (alrededor de 70-80 °C)
Métodos de producción industrial
Los métodos de producción industrial probablemente ampliarían la síntesis de laboratorio, optimizando el rendimiento y la pureza. Esto podría implicar reactores de flujo continuo y técnicas de purificación más eficientes, como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo amino puede oxidarse a un grupo nitro en condiciones oxidantes fuertes.
Reducción: El grupo quinolina puede reducirse a tetrahidroquinolina en condiciones de hidrogenación.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica, formando varios derivados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o peróxido de hidrógeno
Reducción: Gas hidrógeno con un catalizador de paladio
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base
Productos principales
Oxidación: 5-Nitro-4-(quinolin-2-il)-1H-pirazol-3(2H)-ona
Reducción: 5-Amino-4-(tetrahidroquinolin-2-il)-1H-pirazol-3(2H)-ona
Sustitución: Varios derivados alquilados o acilados
Aplicaciones Científicas De Investigación
Química: : El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Biología Medicina : Investigado por su potencial como agente antiinflamatorio o anticancerígeno. Industria : Utilizado en el desarrollo de tintes o como precursor para otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción dependería de la aplicación específica. Por ejemplo, si se utiliza como inhibidor enzimático, el compuesto podría unirse al sitio activo de la enzima, evitando la unión del sustrato y la catálisis posterior. Los objetivos moleculares y las vías variarían según el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(Quinolin-2-il)-1H-pirazol-3(2H)-ona
- 5-Amino-1H-pirazol-3(2H)-ona
- 2-Quinolinilhidrazina
Unicidad
La presencia de grupos quinolina y pirazolona en 5-Amino-4-(quinolin-2-il)-1H-pirazol-3(2H)-ona puede conferir actividades biológicas y reactividad química únicas en comparación con compuestos similares. Esta doble funcionalidad puede ser ventajosa en química medicinal para el diseño de fármacos multifuncionales.
Propiedades
Número CAS |
62019-60-7 |
|---|---|
Fórmula molecular |
C12H10N4O |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
5-amino-4-quinolin-2-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C12H10N4O/c13-11-10(12(17)16-15-11)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H,(H4,13,15,16,17) |
Clave InChI |
JIDZVAOATFGUSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(NNC3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)
![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)




![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)





